molecular formula C11H20BrNO2 B2738742 Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate CAS No. 2164473-56-5

Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate

Cat. No.: B2738742
CAS No.: 2164473-56-5
M. Wt: 278.19
InChI Key: GYAMPAUSNRJQOS-UHFFFAOYSA-N
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Description

Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate is a brominated carbamate derivative featuring a cyclobutane core substituted with a bromomethyl group and a tert-butyl carbamate moiety. This compound serves as a critical intermediate in organic synthesis, particularly in nucleophilic substitution reactions, due to the reactivity of the bromine atom. Its molecular formula is C₁₂H₂₀BrNO₃ (based on structural analogs in ), with a molecular weight of ~306.2 g/mol. The tert-butyl carbamate group acts as a protective group for amines, enabling selective functionalization in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-8-11(7-12)5-4-6-11/h4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAMPAUSNRJQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(bromomethyl)cyclobutane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Scientific Research Applications

Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to form stable carbamate linkages.

    Biological Studies: Used in the study of enzyme inhibition and protein modification.

    Industrial Applications: Potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, while the carbamate group can form stable linkages with various biological molecules. This makes it useful in enzyme inhibition studies and protein modification .

Comparison with Similar Compounds

Tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate

  • Molecular Formula: C₁₁H₂₁NO₃ ().
  • Key Features : Replaces bromine with a hydroxymethyl (-CH₂OH) group.
  • Physical Properties: Colorless liquid with a low boiling point, soluble in ethanol and dimethylformamide .
  • Reactivity : The hydroxyl group enables oxidation or esterification but lacks the leaving-group capability of bromine, limiting its utility in nucleophilic substitutions.
  • Applications : Used as a protecting group in synthesis where post-reaction deprotection under mild acidic conditions is required .

Tert-butyl N-[[1-(methylamino)cyclobutyl]methyl]carbamate

  • Molecular Formula : C₁₁H₂₂N₂O₂ ().
  • Key Features: Substitutes bromine with a methylamino (-NHCH₃) group.
  • Reactivity : The amine group participates in condensation or imine formation but is less reactive in substitution reactions.
  • Applications : Functions as a masked amine intermediate in pharmaceutical syntheses, particularly for bioactive molecules requiring controlled amine release .

Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate

  • Molecular Formula: C₁₀H₂₀ClNO₄S ().
  • Key Features : Incorporates a chlorosulfonyl (-SO₂Cl) group instead of bromomethyl.
  • Reactivity : The sulfonyl chloride moiety enables sulfonamide formation, distinct from the alkylation pathways of brominated analogs.
  • Applications : Used in sulfonation reactions for drug candidates targeting sulfonamide-based pharmacophores .

Tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate

  • Molecular Formula : C₁₁H₂₂N₂O₂ ().
  • Key Features: Cyclopropane ring replaces cyclobutane, with a 2-aminoethyl side chain.
  • Applications : Utilized in synthesizing constrained peptides or macrocycles where rigid geometry is critical .

Comparative Analysis Table

Compound Name Molecular Formula Functional Group Reactivity Profile Physical State Key Applications
Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate C₁₂H₂₀BrNO₃ Bromomethyl Nucleophilic substitution, alkylation Solid* Cross-coupling intermediates
Tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate C₁₁H₂₁NO₃ Hydroxymethyl Oxidation, esterification Liquid Protecting groups
Tert-butyl N-[[1-(methylamino)cyclobutyl]methyl]carbamate C₁₁H₂₂N₂O₂ Methylamino Amine condensation Solid Bioactive molecule synthesis
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate C₁₀H₂₀ClNO₄S Chlorosulfonyl Sulfonamide formation Liquid Sulfonamide drug candidates
Tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate C₁₁H₂₂N₂O₂ 2-Aminoethyl (cyclopropane) Ring-opening reactions Solid Constrained peptides

*Assumed based on molecular weight trends; explicit data unavailable.

Biological Activity

Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition studies. This article explores its synthesis, mechanisms of action, biological applications, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C10_{10}H18_{18}BrNO2_2
  • Molecular Weight: 264.16 g/mol
  • CAS Number: 1596691-31-4

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-(bromomethyl)cyclobutane. The process is generally conducted in the presence of bases like sodium hydride or potassium carbonate, using solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under elevated temperatures to facilitate nucleophilic substitution reactions .

The biological activity of this compound primarily arises from its ability to interact with nucleophiles and electrophiles. The bromomethyl group serves as a reactive site, allowing for nucleophilic substitution reactions. This characteristic enables the compound to form covalent bonds with target proteins or enzymes, potentially inhibiting their activity or modifying their functions .

3. Biological Applications

Enzyme Inhibition:
this compound has been utilized in studies focused on enzyme inhibition. Its ability to form stable carbamate linkages makes it a valuable tool for probing the active sites of various enzymes. For instance, research has demonstrated its effectiveness in inhibiting serine proteases by covalently modifying the active site residues.

Medicinal Chemistry:
In medicinal chemistry, this compound is being investigated as a potential prodrug. The hydrolysis of the carbamate group in vivo can release active drug moieties, providing a controlled release mechanism that may enhance therapeutic efficacy while minimizing side effects .

Research Studies:
Several studies have highlighted the compound's versatility:

  • A study demonstrated its role in synthesizing complex organic molecules and specialty chemicals.
  • Another research project explored its application in modifying protein structures, which could lead to novel therapeutic strategies.

4. Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC10_{10}H18_{18}BrNO2_2Contains a cyclobutyl ring; reactive bromomethyl group
Tert-butyl N-[1-(bromomethyl)cyclopentyl]methylcarbamateC11_{11}H20_{20}BrNO2_2Similar structure but with cyclopentyl ring
Tert-butyl N-[1-(hydroxymethyl)cyclobutyl]methylcarbamateC10_{10}H20_{20}N O3_3Hydroxymethyl group instead of bromomethyl

This comparison illustrates how variations in ring structure and functional groups can influence reactivity and biological interactions.

5. Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Study on Enzyme Inhibition: Research published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits specific serine proteases, showcasing its potential as a therapeutic agent in treating diseases involving dysregulated proteolytic activity .
  • Prodrug Development: A case study highlighted its application in drug formulation, where controlled release profiles were observed upon hydrolysis in physiological conditions, indicating promise for future drug development strategies.

Q & A

Q. What methodologies optimize yield in large-scale synthesis?

  • Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Use process analytical technology (PAT) like ReactIR for real-time monitoring. Scale-up trials show that tert-butyl carbamates achieve >80% yield at 100 g scale with continuous stirred-tank reactors (CSTRs) .

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